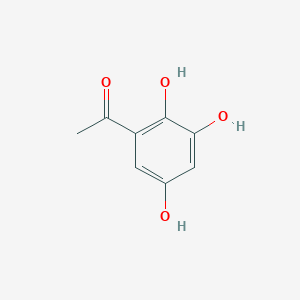
1-(2,3,5-Trihydroxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,5-Trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8O4 It is a derivative of acetophenone, characterized by the presence of three hydroxyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2,3,5-Trihydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the hydroxylation of acetophenone derivatives. The reaction typically requires a catalyst, such as iron or copper salts, and an oxidizing agent like hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective introduction of hydroxyl groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-(2,3,5-Trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-(2,3,5-Trihydroxyphenyl)ethanol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 1-(2,3,5-Trihydroxyphenyl)ethanol
Substitution: Ethers and esters
科学研究应用
1-(2,3,5-Trihydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-catalyzed hydroxylation reactions.
Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2,3,5-Trihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
1-(3,4,5-Trihydroxyphenyl)ethan-1-one: Similar in structure but with hydroxyl groups at different positions.
1-(2,4,6-Trihydroxyphenyl)ethan-1-one: Another isomer with hydroxyl groups at different positions.
Uniqueness
1-(2,3,5-Trihydroxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl groups, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in applications requiring selective hydroxylation patterns.
生物活性
1-(2,3,5-Trihydroxyphenyl)ethan-1-one, also known as trihydroxyacetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antioxidant activity, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by three hydroxyl groups attached to a phenyl ring and an ethanone moiety. This configuration is thought to contribute to its biological activity.
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several acetophenone derivatives, this compound demonstrated notable activity with an effective concentration (EC50) value indicating significant potency against human cancer cells.
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| This compound | U937 (human macrophages) | <10 |
| Other derivatives | Various | Ranges from 2.6 to >768.5 |
The above table summarizes findings where the compound's cytotoxicity was assessed alongside other derivatives, highlighting its competitive efficacy.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable free radical scavenging activity comparable to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).
| Assay Type | IC50 Value (µM) | Comparison |
|---|---|---|
| DPPH Scavenging | 20 | Comparable to ascorbic acid |
| ABTS Scavenging | 15 | Higher than BHT |
These results suggest that the compound possesses effective antioxidant capabilities which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Models
A recent investigation into the anticancer properties of hydroxylated acetophenones included trihydroxyacetophenone. The study found that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
Case Study 2: Antioxidant Effects in Neuroprotection
Another study assessed the neuroprotective effects of various phenolic compounds including trihydroxyacetophenone in models of oxidative stress-induced neurotoxicity. Results indicated that the compound effectively reduced neuronal death and oxidative damage markers.
属性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
1-(2,3,5-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8O4/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-3,10-12H,1H3 |
InChI 键 |
RKBOJPBPBSRYRN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC(=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















